1-(4-Methoxyphenyl)butan-1-ol
Overview
Description
1-(4-Methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C₁₁H₁₆O₂. It is also known as 4-(4-Methoxyphenyl)-1-butanol. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanol chain. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1-butanol in the presence of a suitable catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxyphenyl)butane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. The methoxy group and the butanol chain play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)butan-1-ol: Similar in structure but with different functional groups.
4-Methoxybenzyl alcohol: Shares the methoxyphenyl group but differs in the alcohol chain length.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but has an acetic acid moiety instead of a butanol chain.
Uniqueness: 1-(4-Methoxyphenyl)butan-1-ol is unique due to its specific combination of the methoxy group and the butanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production .
Properties
IUPAC Name |
1-(4-methoxyphenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLQDMTQRQNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300516 | |
Record name | 4-Methoxy-α-propylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22135-50-8 | |
Record name | 4-Methoxy-α-propylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22135-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-α-propylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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